Product packaging for 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-(Cat. No.:)

2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-

Cat. No.: B15171517
M. Wt: 166.26 g/mol
InChI Key: WCQPYUNTVLULOQ-UHFFFAOYSA-N
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Description

Theoretical Framework of Spirocyclic Systems in Organic Chemistry

The nomenclature of spiro compounds was first systematically addressed by Adolf von Baeyer in 1900. wikipedia.org According to IUPAC nomenclature, the prefix "spiro" is followed by brackets containing the number of atoms in each ring connected to the spiroatom, starting with the smaller ring. wikipedia.org

A critical aspect of spirocyclic systems, particularly those with small rings, is ring strain. wikipedia.org This strain arises from a combination of:

Angle Strain (Baeyer Strain): Deviation of bond angles from their ideal values. wikipedia.org

Torsional Strain (Pitzer Strain): Eclipsing interactions between bonds on adjacent atoms. wikipedia.org

Transannular Strain (van der Waals Strain): Steric hindrance between atoms across the ring. wikipedia.org

In the case of 2,7-diazaspiro[3.5]nonane, the system consists of a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring fused at a quaternary carbon. The azetidine ring, in particular, possesses significant ring strain, which can influence the reactivity of the molecule. This inherent strain, combined with the rigid conformational constraint, makes spirocyclic scaffolds like this valuable tools in medicinal chemistry for locking a molecule into a specific bioactive conformation. unl.pt

PropertyDescription
Spiroatom A single atom that is part of two distinct rings. wikipedia.org
Geometry The two rings are typically held in perpendicular planes. youtube.com
Chirality Can exhibit axial chirality even without a traditional chiral center. lscollege.ac.in
Ring Strain Arises from angle, torsional, and transannular strain, influencing stability and reactivity. wikipedia.org

Historical Context and Evolution of Diazaspiro[3.5]nonane Chemistry

While the theoretical concept of spiro compounds dates back to the early 20th century, their synthesis and application in medicinal chemistry have seen a more recent surge. The development of synthetic methodologies to construct these complex three-dimensional structures has been a key driver of their adoption. The 2,7-diazaspiro[3.5]nonane core, in particular, has been recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents.

Early interest in diazaspiroalkanes often centered on their use as bioisosteres for more common cyclic amines like piperazine (B1678402). Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The rigid nature of the diazaspiro[3.5]nonane scaffold offered a way to constrain the conformation of molecules and explore new chemical space. nih.gov

Patents and research articles from the early 2000s onwards describe the synthesis of various derivatives of diazaspiro[3.5]nonane as intermediates for compounds targeting a range of conditions, including HIV infection and inflammatory disorders. google.com These early explorations paved the way for the more targeted and sophisticated applications seen in contemporary research. The evolution of diazaspiro[3.5]nonane chemistry reflects a broader trend in medicinal chemistry towards embracing molecular complexity and three-dimensionality to achieve greater potency and selectivity. bldpharm.com

Positioning of 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- within Contemporary Heterocyclic Research

The specific compound, 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-, combines two highly significant structural motifs in modern drug discovery: the 2,7-diazaspiro[3.5]nonane core and the cyclopropyl (B3062369) group. The diazaspiro[3.5]nonane scaffold provides a rigid, three-dimensional framework that allows for the precise spatial orientation of substituents.

The addition of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological properties. nih.gov The cyclopropyl ring, due to its unique electronic structure and steric profile, can offer several advantages:

Increased Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger binding to its target. nbinno.com

Metabolic Stability: The N-cyclopropyl group is often more resistant to metabolic degradation (e.g., by CYP450 enzymes) compared to N-alkyl groups like ethyl or isopropyl. nbinno.comiris-biotech.de

Modulation of Physicochemical Properties: It can influence properties like lipophilicity and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de

Reduced Off-Target Effects: By providing conformational constraint, it can improve selectivity for the intended biological target. nih.gov

The convergence of these two structural features in one molecule makes 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- and its derivatives highly attractive for contemporary research. A prominent example is the recent development of covalent inhibitors targeting the KRAS G12C mutation, a key driver in many cancers. researchgate.netnih.gov Researchers have successfully incorporated the 2,7-diazaspiro[3.5]nonane moiety into complex molecules that have shown potent anti-tumor activity. researchgate.netnih.gov In these studies, the diazaspiro[3.5]nonane core serves as a key building block, with the nitrogen atoms providing points for further chemical elaboration. researchgate.netnih.gov While this specific research utilized a different substituent at the 2-position, it highlights the current relevance and therapeutic potential of the 2,7-diazaspiro[3.5]nonane scaffold in cutting-edge areas like oncology. The protected precursor, tert-butyl 7-cyclopropyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, is commercially available, indicating its utility as a building block in synthetic chemistry. nih.gov

Chemical CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,7-Diazaspiro[3.5]nonane136098-14-1C₇H₁₄N₂126.20
tert-butyl 7-cyclopropyl-2,7-diazaspiro[3.5]nonane-2-carboxylate1628833-30-6C₁₅H₂₆N₂O₂266.38
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneNot AvailableC₁₀H₁₄N₂O180.23

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2 B15171517 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-cyclopropyl-2,7-diazaspiro[3.5]nonane

InChI

InChI=1S/C10H18N2/c1-2-9(1)12-7-10(8-12)3-5-11-6-4-10/h9,11H,1-8H2

InChI Key

WCQPYUNTVLULOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC3(C2)CCNCC3

Origin of Product

United States

Advanced Synthetic Strategies for 2,7 Diazaspiro 3.5 Nonane, 2 Cyclopropyl Scaffolds

Divergent Synthetic Pathways to the 2,7-Diazaspiro[3.5]nonane Core

The synthesis of the 2,7-diazaspiro[3.5]nonane core can be achieved through various strategic approaches, each offering distinct advantages in terms of efficiency, scalability, and substituent compatibility. These methods primarily focus on the construction of the strained azetidine (B1206935) ring onto a pre-existing piperidine (B6355638) framework.

Cyclization Reactions for Azetidine Ring Construction

The formation of the four-membered azetidine ring is a critical step in the synthesis of the diazaspiro[3.5]nonane core. Cyclization reactions, including intramolecular amination and multi-component approaches, are prominent strategies to achieve this.

Intramolecular amination is a powerful method for forming cyclic amines, including the azetidine ring. organic-chemistry.org This strategy typically involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule, leading to ring closure. For the synthesis of azetidines, this often entails the cyclization of a γ-amino alcohol, halide, or other suitable precursor. frontiersin.org For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds in substrates containing a picolinamide (B142947) (PA) protecting group has been shown to produce azetidines under relatively mild conditions. rsc.org Another approach involves the intramolecular aminolysis of epoxy amines, where a lanthanide catalyst like La(OTf)₃ can promote regioselective ring opening to form the desired azetidine. frontiersin.org

Starting Material TypeCatalyst/ReagentKey Feature
γ-amino C-H bond with PA groupPalladium(II) catalyst, AgOAc, Benziodoxole tosylateC-H activation for cyclization. rsc.org
cis-3,4-epoxy amineLa(OTf)₃Regioselective aminolysis for ring formation. frontiersin.org
1-arenesulfonylaziridineDimethylsulfoxonium methylide (microwave)Ring expansion to form 1-arenesulfonylazetidine. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. nih.govnih.govresearchgate.net While specific MCRs for the direct synthesis of the 2,7-diazaspiro[3.5]nonane core are not extensively documented, the principles of MCRs, such as the Ugi or Passerini reactions, can be adapted to build highly functionalized precursors for subsequent cyclization. nih.govbaranlab.org These reactions are prized for their atom and step economy, reducing waste and simplifying synthetic procedures. nih.gov The versatility of MCRs allows for the rapid generation of libraries of compounds for screening and optimization. researchgate.net

[2+2] Cycloaddition Reactions for Four-Membered Ring Formation

The [2+2] cycloaddition is a direct and powerful method for constructing four-membered rings. nih.gov This reaction typically involves the union of two components with C=C, C=N, or C=O double bonds. In the context of azetidine synthesis, the aza-Paterno-Büchi reaction or the cycloaddition of imines with ketenes (Staudinger synthesis) or alkenes are prominent examples. rsc.org Photochemical [2+2] cycloadditions, in particular, have emerged as a key strategy, allowing for reactions to proceed under mild conditions. researchgate.net For instance, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes has been reported as a method to synthesize azetidines. rsc.org Transition metal catalysis can also be employed to facilitate these cycloadditions, expanding their scope and controlling selectivity. nih.gov

Reaction TypeReactantsConditionsKey Feature
Photocycloaddition2-isoxazoline-3-carboxylate + Alkenesfac-[Ir(dFppy)₃] photocatalystForms functionalized azetidines via triplet energy transfer. rsc.org
Thermal CycloadditionAlkene + Keteniminium saltThermalDirect formation of a cyclobutane (B1203170) ring, a precursor to the spiro system. nih.gov
Catalytic Enantioselective Cycloaddition2-Alkenoyl pyridine (B92270) + AlkeneChiral terbium(III) complex, visible lightProduces enantioenriched cyclobutanes. researchgate.net

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy for both constructing the heterocyclic core and for introducing substituents onto the nitrogen atoms. wikipedia.org The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. harvard.edu

For the synthesis of the 2-cyclopropyl-2,7-diazaspiro[3.5]nonane, this method is particularly relevant for the final N-functionalization step. The parent 2,7-diazaspiro[3.5]nonane, often with one nitrogen protected (e.g., with a Boc group), can be reacted with cyclopropanecarboxaldehyde. nih.gov The resulting iminium ion is then reduced using a selective reducing agent. jocpr.comjocpr.com

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial carbonyl compound. wikipedia.orgharvard.edu This one-pot approach is highly efficient and avoids the overalkylation issues that can plague direct alkylation methods. harvard.edu The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. jocpr.comjocpr.com For instance, STAB is often used with acetic acid as a catalyst, while NaBH₃CN requires careful pH control (typically pH 6-7) to ensure selective reduction of the imine. harvard.edu

Reducing AgentTypical ConditionsAdvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃)Acetic acid catalystHighly selective, mild, commercially available. harvard.edu
Sodium cyanoborohydride (NaBH₃CN)pH 6-7Stable in acidic solutions, selective for imines over carbonyls. wikipedia.orgharvard.edu
Catalytic Hydrogenation (H₂/Pd, Pt)H₂ gas, Palladium or Platinum catalyst"Green" method, high atom economy. wikipedia.org

Regioselective and Stereoselective Introduction of the 2-Cyclopropyl Moiety

Achieving the regioselective installation of the cyclopropyl (B3062369) group onto the N2 nitrogen of the 2,7-diazaspiro[3.5]nonane core is a critical challenge. This requires differentiating the two secondary amine functionalities within the parent scaffold. The synthetic approach typically involves a differentially protected intermediate, most commonly with the N7 position masked by a protecting group, allowing for selective functionalization of the N2 position.

Direct N-cyclopropylation involves the formation of the N-cyclopropyl bond on a pre-formed diazaspiro[3.5]nonane ring system. These methods offer an efficient route to the target compound, provided that the N7 position is appropriately protected.

One prominent strategy is the copper-catalyzed Chan-Lam coupling reaction. This method facilitates the N-arylation and N-alkylation of amines and related compounds. In this context, a protected 2,7-diazaspiro[3.5]nonane intermediate, such as 7-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane, can be reacted with a cyclopropyl source like potassium cyclopropyltrifluoroborate. The reaction is typically catalyzed by a copper(II) salt, such as Cu(OAc)₂, in the presence of a ligand and an oxidant, often atmospheric oxygen. nih.gov This approach provides a direct and operationally simple disconnection for the synthesis of N-cyclopropyl amine derivatives. nih.gov

Another common method involves nucleophilic substitution using a cyclopropyl halide, such as cyclopropyl bromide. The N2 amine of the selectively protected spirocycle acts as a nucleophile, displacing the halide in the presence of a non-nucleophilic base to neutralize the generated acid.

A third approach is reductive amination. This involves the reaction of the N2 secondary amine of a protected spirocycle with cyclopropanecarboxaldehyde. The initial reaction forms a transient enamine or iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the N-cyclopropyl product.

Table 1: Comparison of Direct N-Cyclopropylation Methodologies
MethodologyCyclopropyl SourceKey Reagents & ConditionsAdvantages
Chan-Lam CouplingPotassium cyclopropyltrifluoroborateCu(OAc)₂, ligand (e.g., 1,10-phenanthroline), O₂ (oxidant)Mild conditions, good functional group tolerance. nih.gov
Nucleophilic SubstitutionCyclopropyl bromide/iodideNon-nucleophilic base (e.g., K₂CO₃, DIPEA), solvent (e.g., DMF, ACN)Readily available reagents.
Reductive AminationCyclopropanecarboxaldehydeReducing agent (e.g., NaBH(OAc)₃), mild acidic or neutral pHMild conditions, avoids harsh reagents.

Post-synthetic modification refers to the introduction of the cyclopropyl group at a later stage of a more complex synthetic sequence. This strategy is often employed when the N2 position is initially occupied by a group that can be readily converted into a cyclopropyl moiety or when the N2 amine is unmasked late in the synthesis.

For instance, a precursor bearing a different N-substituent at the N2 position, such as an N-allyl group, could potentially be converted to the N-cyclopropyl derivative. The Simmons-Smith reaction, which uses a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for converting alkenes into cyclopropanes. nih.govmarquette.edu Applying this to an N-allyl-7-protected-2,7-diazaspiro[3.5]nonane intermediate would yield the desired N-cyclopropylmethyl group, which is structurally distinct from the target N-cyclopropyl group. A more direct conversion is not a standard transformation. Therefore, the most common post-synthetic modification approach remains the deprotection of the N2 amine followed by one of the direct cyclopropylation methods described in section 2.2.1.

The 2,7-diazaspiro[3.5]nonane core contains a spirocenter at the C4 position. The stereochemistry of this quaternary carbon is established during the construction of the spirocyclic framework itself, prior to the introduction of the cyclopropyl group. The subsequent N-cyclopropylation at the N2 position does not affect the configuration of the existing spirocenter.

Therefore, achieving stereocontrol relies on the enantioselective or diastereoselective synthesis of the parent 2,7-diazaspiro[3.5]nonane ring system. The rigidity of the three-membered ring makes the cyclopropyl group an appealing structural unit for preparing molecules with a defined orientation of functional groups. marquette.edu If the cyclopropylating agent itself contains stereocenters (e.g., a substituted cyclopropyl halide), the reaction could proceed with a degree of diastereoselectivity influenced by the existing stereochemistry of the spirocycle. However, for the unsubstituted cyclopropyl group, no new stereocenters are formed on the moiety itself. The primary challenge remains the synthesis of enantiomerically pure spirocyclic starting materials.

Protecting Group Strategies in Diazaspiro[3.5]nonane Synthesis

The successful regioselective synthesis of 2-cyclopropyl-2,7-diazaspiro[3.5]nonane is fundamentally dependent on an effective protecting group strategy. jocpr.com To selectively functionalize the N2 position, the N7 nitrogen must be masked with a temporary blocking group. The choice of protecting groups is critical and must allow for selective removal without affecting other parts of the molecule. neliti.com

An orthogonal protecting group strategy is essential. neliti.com This involves using two different protecting groups for the N2 and N7 positions that can be removed under distinct reaction conditions. For the synthesis of the target compound, a common precursor is the mono-protected 2,7-diazaspiro[3.5]nonane. For example, the synthesis may start with the protection of both nitrogens, followed by the selective deprotection of one. More commonly, the synthesis is designed to yield a mono-protected intermediate directly.

The tert-butoxycarbonyl (Boc) group is frequently used due to its stability under various conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid, TFA). creative-peptides.com A typical route involves using 7-Boc-2,7-diazaspiro[3.5]nonane as the key intermediate. The free secondary amine at N2 can then undergo cyclopropylation. The final step would be the removal of the Boc group if the free N7 amine is desired.

Table 2: Protecting Groups for Regioselective Synthesis
Protecting GroupAbbreviationStructureCleavage ConditionsRole in Synthesis
tert-ButoxycarbonylBoc-C(O)OC(CH₃)₃Strong acid (e.g., TFA, HCl) creative-peptides.comProtects N7, allowing N2 to be cyclopropylated.
BenzyloxycarbonylCbz or Z-C(O)OCH₂C₆H₅Catalytic Hydrogenation (H₂, Pd/C)Orthogonal to Boc; allows for differential deprotection.
BenzylBn-CH₂C₆H₅Catalytic Hydrogenation (H₂, Pd/C) google.comA stable protecting group for one nitrogen while the other is manipulated.

Reactivity Profiles and Derivatization Chemistry of 2,7 Diazaspiro 3.5 Nonane, 2 Cyclopropyl

Nucleophilic Reactivity of Nitrogen Centers

The two nitrogen atoms in the 2,7-diazaspiro[3.5]nonane core, one in the four-membered azetidine (B1206935) ring (N-2) and the other in the six-membered piperidine (B6355638) ring (N-7), exhibit nucleophilic character. However, their reactivity is differentiated by the ring strain of the azetidine and the steric hindrance around each nitrogen. The N-2 nitrogen is part of a strained azetidine ring, which can influence its bond angles and the availability of its lone pair. The N-7 nitrogen, situated in a more flexible piperidine ring, has a reactivity profile more akin to a typical secondary amine. The presence of the cyclopropyl (B3062369) group on the N-2 nitrogen also modulates its nucleophilicity and basicity.

N-Alkylation and N-Acylation Reactions

Both nitrogen atoms can undergo N-alkylation and N-acylation reactions with suitable electrophiles. The regioselectivity of these reactions often depends on the reaction conditions and the nature of the electrophile. In many diazaspirocyclic systems, the piperidinic nitrogen is more basic and less sterically hindered, making it more susceptible to initial attack.

N-Alkylation: The reaction with alkyl halides, tosylates, or other alkylating agents can introduce a variety of substituents onto the nitrogen atoms. Under controlled conditions, it is often possible to achieve mono-alkylation, primarily at the more reactive N-7 position. Exhaustive alkylation can lead to the formation of quaternary ammonium (B1175870) salts. The choice of base and solvent can play a crucial role in directing the selectivity of these reactions. For instance, the use of a bulky base might favor alkylation at the less hindered nitrogen.

N-Acylation: Acylation with acid chlorides, anhydrides, or activated esters proceeds readily to form the corresponding amides. Similar to alkylation, the piperidinic nitrogen is generally more reactive towards acylation. This differential reactivity is a key aspect in the selective functionalization of the scaffold. The resulting amides are valuable intermediates for further synthetic transformations.

Reaction TypeElectrophileNitrogen CenterExpected Product
N-AlkylationAlkyl Halide (e.g., CH₃I)N-7 (Piperidine)7-Alkyl-2-cyclopropyl-2,7-diazaspiro[3.5]nonane
N-AcylationAcyl Chloride (e.g., CH₃COCl)N-7 (Piperidine)7-Acyl-2-cyclopropyl-2,7-diazaspiro[3.5]nonane
N-AlkylationAlkyl Halide (e.g., CH₃I)N-2 (Azetidine)2-Cyclopropyl-2-alkyl-2,7-diazaspiro[3.5]nonanium salt
N-AcylationAcyl Chloride (e.g., CH₃COCl)N-2 (Azetidine)2-Acyl-7-cyclopropyl-2,7-diazaspiro[3.5]nonane

Formation of Amides and Other Derivatives

The formation of amides through coupling with carboxylic acids is a fundamental transformation for this class of compounds. nih.gov Standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can be employed to facilitate this reaction. researchgate.netrsc.org Again, the piperidinic nitrogen is the more likely site of reaction under standard conditions.

Beyond simple amides, the nucleophilic nitrogen centers can participate in a range of other bond-forming reactions, including:

Sulfonamide formation: Reaction with sulfonyl chlorides.

Urea and thiourea (B124793) formation: Reaction with isocyanates and isothiocyanates, respectively.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

These derivatizations are crucial for modifying the physicochemical properties of the molecule, for instance, in the context of medicinal chemistry to improve solubility, metabolic stability, or target binding.

Modifications and Functionalizations of the Cyclohexane (B81311) Ring

The cyclohexane portion of the 2,7-diazaspiro[3.5]nonane scaffold, which corresponds to the piperidine ring, offers opportunities for further functionalization. While the parent ring is saturated, synthetic strategies can be employed to introduce substituents. A study on the synthesis of methyl-substituted 2,7-diazaspiro[3.5]nonanes has demonstrated that the piperidine ring can be constructed from appropriately substituted precursors, indicating that derivatives with functional groups on the cyclohexane ring are accessible.

Functionalization can also be achieved on a pre-formed spirocycle, although this can be more challenging. Potential strategies could involve:

Oxidation: Introduction of a carbonyl group to form a piperidinone derivative.

Halogenation: Under radical conditions, although selectivity can be an issue.

Directed metalation: Using a directing group to activate a specific C-H bond for deprotonation and subsequent reaction with an electrophile.

These modifications can introduce new functional handles for further elaboration or can be used to modulate the conformation and steric properties of the molecule.

Ring-Opening and Rearrangement Reactions of the Azetidine Moiety

The azetidine ring in the 2,7-diazaspiro[3.5]nonane system is subject to ring-opening reactions due to its inherent ring strain (approximately 25.4 kcal/mol). google.com These reactions typically proceed via cleavage of a C-N bond and can be initiated by various reagents.

Nucleophilic Ring Opening: The azetidine ring can be opened by nucleophiles, particularly after activation of the nitrogen atom. For instance, quaternization of the azetidine nitrogen with an alkyl halide would form a more reactive azetidinium ion, which is more susceptible to nucleophilic attack. The regioselectivity of the ring opening would depend on the substitution pattern and the nature of the nucleophile.

Acid-Catalyzed Ring Opening: In the presence of Lewis or Brønsted acids, the azetidine ring can be opened. The cyclopropyl group on the nitrogen might also participate in these reactions. For instance, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids like aluminum chloride. rsc.org A similar reactivity pattern could be anticipated for the azetidine nitrogen in this scaffold.

Rearrangement Reactions: Thermal rearrangements of vinylcyclopropanes are well-known, and while the cyclopropyl group is attached to a nitrogen here, the possibility of thermally induced rearrangements should be considered, potentially leading to larger ring systems.

Reaction TypeReagent/ConditionKey IntermediatePotential Product
Nucleophilic Ring Opening1. Alkyl Halide (R-X) 2. Nucleophile (Nu⁻)Azetidinium ionN-Alkyl-N-(3-halopropyl)piperidine derivative
Lewis Acid-Catalyzed RearrangementLewis Acid (e.g., AlCl₃)Carbocationic intermediateRearranged heterocyclic system
Thermal RearrangementHeatDiradical or zwitterionic intermediateIsomeric heterocyclic compounds

Orthogonal Functionalization Strategies

The presence of two distinct nitrogen atoms in the 2,7-diazaspiro[3.5]nonane scaffold makes orthogonal functionalization a key strategy for the synthesis of complex derivatives. This involves the use of protecting groups that can be removed under different conditions, allowing for the selective reaction at one nitrogen center while the other remains protected. researchgate.netthieme-connect.dersc.orgnih.gov

A common approach involves the initial protection of one of the nitrogen atoms, often the more reactive piperidinic nitrogen, with a robust protecting group. The remaining unprotected nitrogen can then be functionalized. Subsequently, the protecting group is removed, and the now-free nitrogen can be subjected to a different chemical transformation.

Commonly used orthogonal protecting group pairs include:

Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl): Boc is acid-labile, while Cbz is removed by hydrogenolysis.

Fmoc (9-fluorenylmethyloxycarbonyl) and Boc: Fmoc is base-labile, while Boc is acid-labile.

Alloc (allyloxycarbonyl) and Boc: Alloc is removed by palladium catalysis, while Boc is acid-labile.

The choice of protecting groups depends on the planned synthetic route and the compatibility of the functional groups present in the molecule. This strategy allows for the controlled and stepwise introduction of different substituents at the N-2 and N-7 positions, enabling the synthesis of a wide array of precisely functionalized 2,7-diazaspiro[3.5]nonane derivatives.

Spectroscopic and Computational Analysis of 2,7 Diazaspiro 3.5 Nonane, 2 Cyclopropyl Structures

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous structural determination of novel chemical entities. For a molecule such as 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-, a suite of techniques would be employed to gain a comprehensive understanding of its three-dimensional structure.

Advanced NMR Spectroscopy (2D-NMR, NOESY) for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural analysis in organic chemistry. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are crucial for establishing detailed connectivity and spatial relationships.

To probe the conformational and stereochemical details, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. This technique detects through-space interactions between protons that are in close proximity. For the spirocyclic system of 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-, NOESY data would be critical in determining the relative orientation of the substituents on the two rings and the conformation of the six-membered piperidine (B6355638) ring (e.g., chair, boat, or twist-boat). The spatial relationship between the cyclopropyl (B3062369) group and the protons of the diazaspiro[3.5]nonane core would also be elucidated.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for Key Fragments of 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- based on Analogous Structures

FragmentAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CyclopropylCH0.8 - 1.510 - 20
CH₂0.4 - 0.95 - 15
Azetidine (B1206935) RingCH₂ adjacent to N3.0 - 4.050 - 60
CH₂ adjacent to spiro C2.0 - 2.835 - 45
Piperidine RingCH₂ adjacent to N2.5 - 3.545 - 55
CH₂ adjacent to spiro C1.8 - 2.530 - 40
Spiro CarbonC-40 - 50

Note: These are estimated values and actual experimental data may vary.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if a chiral center is present. For a derivative of 2,7-diazaspiro[3.5]nonane, this technique has been used to confirm the binding mode to a biological target. nih.gov Should a suitable crystalline sample of 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- be obtained, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles.

This technique would unambiguously confirm the spirocyclic nature of the core and the connectivity of the cyclopropyl group to the nitrogen atom of the azetidine ring. Furthermore, it would reveal the solid-state conformation of the molecule, providing valuable data to compare with solution-state conformations suggested by NMR and computational studies.

Infrared Spectroscopy and Mass Spectrometry

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-, the IR spectrum would be expected to show characteristic C-H stretching vibrations for the aliphatic rings and the cyclopropyl group, as well as C-N stretching vibrations. The absence of certain peaks, such as N-H stretches (if both nitrogens are substituted), can also be informative.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule, as specific fragments may be characteristic of the diazaspiro[3.5]nonane core or the cyclopropyl substituent.

Quantum Chemical Calculations and Molecular Dynamics Simulations

In conjunction with experimental techniques, computational methods provide deeper insights into the structural and energetic properties of molecules.

Energetic and Geometric Analysis of Conformers

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the geometry and relative energies of different possible conformers of 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-. Given the flexibility of the six-membered ring and the potential for different orientations of the cyclopropyl group, multiple low-energy conformations may exist.

These calculations can predict key geometric parameters like bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. The calculated energy differences between conformers can help to understand the conformational preferences of the molecule in the gas phase or in solution (with the inclusion of a solvent model).

Table 2: Illustrative Data from a Hypothetical DFT Calculation on a Conformer of 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-

ParameterCalculated Value
Total Energy (Hartree)-XXX.XXXXXX
Dipole Moment (Debye)X.XX
C(spiro)-N(azetidine) Bond Length (Å)1.4X
C(spiro)-C(piperidine) Bond Length (Å)1.5X
N(azetidine)-C(cyclopropyl) Bond Length (Å)1.4X

Note: These are placeholder values to illustrate the type of data obtained from such calculations.

Exploration of Reaction Mechanisms and Transition States

Quantum chemical calculations are also invaluable for studying the reactivity of molecules. Should 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- be involved in chemical reactions, these methods could be used to explore potential reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction mechanism can be achieved. This can help in predicting the feasibility of a reaction and the likely products that will be formed.

Molecular dynamics (MD) simulations can complement these static quantum chemical calculations by providing a dynamic picture of the molecule's behavior over time. MD simulations can be used to explore the conformational landscape of 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- in a simulated solvent environment, providing insights into its flexibility and the timescales of conformational changes. This information is particularly useful for understanding how the molecule might interact with other molecules, such as biological receptors.

Prediction of Molecular Flexibility and Conformational Space

The prediction of molecular flexibility and the exploration of the conformational space of a molecule are crucial for understanding its interactions with biological targets and its physicochemical properties. Computational methods such as molecular mechanics, molecular dynamics simulations, and quantum chemical calculations are typically employed for these investigations.

These studies would involve:

Identification of Low-Energy Conformers: Determining the most stable three-dimensional arrangements of the atoms in the molecule.

Analysis of Rotational Barriers: Calculating the energy required for rotation around single bonds, which dictates the molecule's flexibility.

Mapping the Potential Energy Surface: A comprehensive exploration of the energy landscape of the molecule as a function of its geometry.

For 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-, such an analysis would provide valuable insights into the spatial orientation of the cyclopropyl group relative to the spirocyclic core and the puckering of the piperidine and azetidine rings. Unfortunately, no such studies have been published.

Structure-Property Relationship Studies through Computational Approaches

Structure-property relationship studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. Computational approaches, often referred to as Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) studies, are powerful tools in this field.

For 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-, these studies could predict a range of properties, including but not limited to:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and polar surface area (PSA).

Pharmacokinetic Properties (ADME): Absorption, distribution, metabolism, and excretion characteristics.

Potential Biological Activities: By comparing its structural and electronic features to those of known bioactive molecules.

A hypothetical data table of predicted properties is presented below to illustrate the type of information that would be generated from such studies. It is crucial to note that the following data is for illustrative purposes only and is not based on actual experimental or computational results for 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl-.

Hypothetical Predicted Physicochemical Properties

Property Predicted Value Method
Molecular Weight 166.27 g/mol -
logP 1.5 - 2.5 Various QSPR models
Topological Polar Surface Area ~24 Ų Fragment-based methods

Hypothetical Predicted ADME Properties

Property Prediction Confidence
Human Intestinal Absorption High -
Blood-Brain Barrier Penetration Moderate to High -

The absence of dedicated research on 2,7-Diazaspiro[3.5]nonane, 2-cyclopropyl- highlights a gap in the current scientific knowledge. Future computational and experimental studies are necessary to elucidate the specific spectroscopic characteristics, conformational behavior, and structure-property relationships of this intriguing molecule. Such research would be invaluable for its potential applications in drug discovery and materials science.

2,7 Diazaspiro 3.5 Nonane, 2 Cyclopropyl As a Privileged Scaffold in Molecular Design

Rationale for Spirocyclic Scaffolds in Enhancing Molecular Diversity and Three-Dimensionality

Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery due to their inherent three-dimensionality and structural novelty. researchgate.netuniba.it Unlike flat, aromatic systems that have been extensively explored, spirocycles, which contain two rings sharing a single atom, introduce a high fraction of sp³-hybridized carbon atoms. bldpharm.com This increased sp³ character is a key feature for enhancing the three-dimensionality of molecules, a property that is often associated with improved clinical success rates for drug candidates. bldpharm.com

The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule. uniba.it This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency. By providing a fixed orientation for appended functional groups, spirocyclic scaffolds allow for a more precise and predictable exploration of the three-dimensional space within a target's binding site. This controlled spatial arrangement of substituents is crucial for optimizing interactions with enzymes and receptors.

The introduction of a spirocyclic moiety into a molecule also opens up avenues to explore novel and uncharted chemical space. scienceopen.com As the more common monocyclic and fused ring systems become heavily patented, the unique topologies of spirocycles offer opportunities for the development of new intellectual property. The structural complexity and diversity offered by spirocyclic systems provide medicinal chemists with a powerful tool to design molecules with improved physicochemical and pharmacological properties.

Application as Rigid Bioisosteres in Amine-Containing Systems

The rigid framework of 2,7-diazaspiro[3.5]nonane, 2-cyclopropyl- and related spirocyclic diamines makes them attractive candidates for use as bioisosteres of more flexible, linear, or monocyclic diamines that are common in bioactive compounds. Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure.

Replacements for Saturated Azaheterocycles (e.g., Piperidine (B6355638), Piperazine (B1678402), Morpholine)

Saturated nitrogen-containing heterocycles like piperidine and piperazine are ubiquitous in medicinal chemistry. However, their conformational flexibility can sometimes be a drawback. Spirocyclic diamines, such as derivatives of 2,7-diazaspiro[3.5]nonane, have been explored as rigid bioisosteres for these common motifs. researchgate.netnih.govnih.gov Replacing a flexible piperazine ring with a more constrained diazaspiroalkane can lock the relative orientation of the nitrogen atoms and their substituents, leading to improved target selectivity and pharmacokinetic properties. bldpharm.com This strategy has been investigated in the development of ligands for various targets, including sigma-2 receptors, where the diazaspiro core serves as a conformational clamp for the critical amine functionalities. researchgate.netnih.govnih.gov

In a study on σ2 receptor ligands, various diazaspiro cores were evaluated as piperazine bioisosteres. While direct replacement of piperazine with certain diazaspiroalkanes in a specific benzimidazolone scaffold led to a loss in affinity, the study highlighted the nuanced effects of such substitutions and the importance of the specific spirocyclic architecture. nih.gov Other work has shown that replacing a piperazine ring with a diazaspiro[3.3]heptane in the PARP inhibitor Olaparib resulted in reduced cytotoxicity, demonstrating the potential benefits of this bioisosteric switch. bldpharm.com The 2,7-diazaspiro[3.5]nonane scaffold offers a distinct spatial arrangement of its nitrogen atoms compared to other diazaspiro systems, providing a unique option for fine-tuning ligand-receptor interactions.

Design of Constrained Amino Acid Mimetics and Peptidomimetics

The conformational rigidity of spirocyclic scaffolds is also valuable in the design of amino acid and peptide mimetics. nih.govresearchgate.net By incorporating a spirocyclic core, the backbone and side-chain conformations of a peptide can be restricted, which can lead to increased metabolic stability and improved receptor affinity and selectivity. Conformationally constrained amino acids serve as mimics of specific secondary structures, which is crucial for studying the relationship between peptide conformation and biological activity. nih.gov

Cyclopropane derivatives, in particular, are known to introduce significant conformational constraints and have been incorporated into amino acids to create rigid analogues. researchgate.netunl.pt The 2-cyclopropyl- substituent on the 2,7-diazaspiro[3.5]nonane core further rigidifies the structure. While direct incorporation of the entire 2,7-diazaspiro[3.5]nonane, 2-cyclopropyl- scaffold as a single amino acid mimetic is less common, its rigid diamine structure can be used to link other peptide fragments, thereby creating a constrained peptidomimetic. This approach helps to mimic the spatial arrangement of amino acid side chains in a specific, bioactive conformation.

Beta-Turn Mimetics

Beta-turns are secondary protein structures that play critical roles in protein folding and molecular recognition processes. nih.gov They are common motifs in bioactive peptides, and designing small molecules that can mimic the structure of a beta-turn is a key strategy in peptidomimetic drug design. The rigid geometry of spirocyclic scaffolds makes them excellent candidates for templates to construct beta-turn mimetics. nih.gov

By attaching appropriate amino acid side-chain surrogates to the nitrogen atoms of the 2,7-diazaspiro[3.5]nonane core, it is possible to project these groups in a spatial orientation that mimics the i+1 and i+2 residues of a beta-turn. The fixed distance and angle between the two nitrogen atoms of the spirocyclic scaffold can help to pre-organize the appended functionalities into a conformation that is recognized by the target receptor. The use of such mimetics can lead to compounds with enhanced oral bioavailability and enzymatic stability compared to their natural peptide counterparts.

Strategic Use in Constructing Defined Pharmacophore Orientations

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. The rigid nature of the 2,7-diazaspiro[3.5]nonane scaffold is highly advantageous for constructing molecules with well-defined pharmacophore orientations. By using the spirocyclic core as a central organizing element, medicinal chemists can precisely position pharmacophoric groups in space, thereby optimizing their interactions with a biological target.

This principle was demonstrated in the development of covalent inhibitors of KRAS G12C, a protein implicated in various cancers. nih.gov In this work, a series of derivatives incorporating a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety were synthesized and evaluated. X-ray crystallography revealed that the 2,7-diazaspiro[3.5]nonane group serves to position the reactive acryloyl group within the switch-II pocket of the KRAS G12C protein, facilitating a covalent bond formation with a key cysteine residue. nih.gov This strategic use of the spirocyclic scaffold was instrumental in achieving potent inhibitory activity. Further optimization of this series led to a compound with favorable metabolic stability and in vivo anti-tumor activity. nih.gov

The defined geometry of the 2,7-diazaspiro[3.5]nonane ring system, with its distinct azetidine (B1206935) and piperidine rings fused at a central carbon, provides a predictable platform for arranging substituents. This allows for a more rational approach to drug design, where the spatial relationship between different parts of the molecule can be controlled to maximize potency and selectivity.

Exploration of Uncharted Chemical Space through Spirocyclization

The quest for novel bioactive molecules often requires moving beyond well-trodden chemical scaffolds. Spirocyclization offers a powerful strategy for exploring uncharted chemical space. scienceopen.com The unique three-dimensional architectures of spirocycles are underrepresented in many compound screening libraries, and their synthesis provides access to novel molecular frameworks with the potential for new biological activities.

The 2,7-diazaspiro[3.5]nonane scaffold is a prime example of a building block that enables the exploration of new chemical space. Its utility in generating large, diverse compound libraries has been recognized. For instance, methodologies have been developed for the multi-component parallel synthesis of vast libraries of compounds, with one study generating a chemical space of nearly 29 billion compounds based on scaffolds including 2,7-diazaspiro[3.5]nonane. scienceopen.com Such approaches, which rely on robust and straightforward reaction sequences, are invaluable for identifying novel hits in high-throughput screening campaigns.

By providing access to a region of chemical space that is rich in three-dimensional structures, spirocyclic scaffolds like 2,7-diazaspiro[3.5]nonane, 2-cyclopropyl- increase the probability of discovering molecules with novel mechanisms of action and improved drug-like properties. The structural novelty inherent to these systems is also a significant advantage in securing intellectual property rights for new drug candidates.

Future Research Avenues and Outlook for 2,7 Diazaspiro 3.5 Nonane, 2 Cyclopropyl Chemistry

Development of Enantioselective Routes to Complex Derivatives

For many biological targets, chirality is a critical determinant of activity, with one enantiomer often being significantly more potent or possessing a different pharmacological profile than the other. Consequently, the development of efficient methods for the enantioselective synthesis of complex derivatives of 2-cyclopropyl-2,7-diazaspiro[3.5]nonane is a high-priority research area. Future strategies will likely focus on several key approaches:

Asymmetric Catalysis: The use of chiral catalysts to directly produce the desired enantiomer is a highly sought-after goal. This could involve metal-catalyzed reactions or organocatalysis to construct the spirocyclic core or to functionalize it asymmetrically.

Chiral Auxiliaries: Employing chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction, remains a robust strategy. For instance, auxiliaries could be used in the formation of the azetidine (B1206935) or piperidine (B6355638) rings of the spirocycle.

Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate. Enzymatic resolutions, in particular, offer a green and highly selective approach. nih.gov

Chiral Chromatography: Preparative high-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for separating enantiomers on a laboratory scale and is often used to resolve racemic mixtures of complex molecules. mdpi.comresearchgate.net

Table 1: Comparison of Enantioselective Synthesis Strategies
StrategyDescriptionPotential AdvantagesPotential Challenges
Asymmetric CatalysisUse of a chiral catalyst to stereoselectively create a chiral product from an achiral substrate.High atom economy; catalytic amounts of chiral material needed.Catalyst development can be complex and expensive.
Chiral AuxiliariesA chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.Often reliable and predictable; well-established methods exist. Requires additional steps for attachment and removal; lower atom economy.
Kinetic ResolutionDifferentiation of enantiomers in a racemic mixture by a chiral agent or catalyst that reacts faster with one enantiomer.Can be highly selective, especially with enzymes. nih.govMaximum theoretical yield is 50% for the unreacted enantiomer.
Chiral ChromatographySeparation of enantiomers based on their differential interaction with a chiral stationary phase. mdpi.comDirect separation method; applicable to a wide range of compounds.Can be costly and time-consuming for large-scale separations.

Innovations in Scalable and Sustainable Synthetic Methodologies

As derivatives of 2-cyclopropyl-2,7-diazaspiro[3.5]nonane advance through the drug discovery pipeline, the need for scalable and sustainable synthetic routes becomes paramount. Future research will likely focus on green chemistry principles to minimize environmental impact and reduce costs.

Key areas of innovation include:

Process Optimization: Improving reaction conditions to enhance yield, reduce reaction times, and minimize the use of hazardous reagents. This includes exploring alternative solvents and energy sources, such as microwave or flow chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemical sources.

Catalytic Approaches: Replacing stoichiometric reagents with catalytic alternatives to reduce waste and improve efficiency.

Advanced Computational Tools for Predictive Molecular Design

Computational chemistry has become an indispensable tool for accelerating drug discovery programs involving scaffolds like 2,7-diazaspiro[3.5]nonane. The application of advanced computational tools will be crucial for the rational design of novel 2-cyclopropyl-2,7-diazaspiro[3.5]nonane derivatives with desired biological activities and properties.

Future research will leverage these tools for:

Structure-Activity Relationship (SAR) Studies: Computational models can help elucidate the relationship between the three-dimensional structure of a molecule and its biological activity, guiding the design of more potent and selective compounds. nih.gov

Virtual Screening: Screening large virtual libraries of compounds against a biological target to identify potential hits before committing to chemical synthesis.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

Molecular Docking: Simulating the binding of a ligand to the active site of a receptor or enzyme to understand key interactions and predict binding affinity. nih.gov For example, replacing a piperidine core with a 2,7-diazaspiro[3.5]nonane has been shown through docking studies to allow for better extension into binding pockets of receptors like the D4 dopamine (B1211576) receptor. nih.gov

Table 2: Applications of Computational Tools in Molecular Design
Computational Tool/MethodApplication in Drug DiscoverySpecific Goal for 2-cyclopropyl-2,7-diazaspiro[3.5]nonane
Molecular DockingPredicts the preferred orientation of a molecule when bound to a target. nih.govOptimize substituent placement on the spirocyclic core for enhanced target binding.
Quantitative Structure-Activity Relationship (QSAR)Relates the chemical structure of a series of compounds to their biological activity.Develop predictive models to guide the synthesis of analogs with improved potency.
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules to understand dynamic processes.Assess the conformational stability of the spirocycle and its interaction with biological targets over time.
ADMET PredictionIn silico models to predict pharmacokinetic and toxicity properties.Prioritize derivatives with favorable drug-like properties for synthesis and testing.

Interdisciplinary Approaches in Chemical Synthesis and Molecular Discovery

The continued success and innovation in the field of 2-cyclopropyl-2,7-diazaspiro[3.5]nonane chemistry will rely heavily on interdisciplinary collaboration. The complexity of modern drug discovery and materials science necessitates a convergence of expertise from various scientific domains.

Future progress will be driven by:

Chemistry and Biology: Close collaboration between synthetic chemists and biologists is essential for designing, synthesizing, and evaluating new compounds for therapeutic applications, such as inhibitors of challenging targets like KRAS G12C. researchgate.netnih.gov

Chemistry and Materials Science: The rigid, three-dimensional structure of the diazaspiro[3.5]nonane core suggests potential applications in materials science, for example, as monomers in the synthesis of polymers with unique thermal or mechanical properties, or in the development of organic light-emitting diodes (OLEDs).

Chemistry and Computational Science: As detailed above, the integration of computational modeling with synthetic chemistry allows for a more rational and efficient approach to molecular design and optimization. nih.gov

Chemistry and Pharmaceutical Sciences: Expertise in formulation, drug delivery, and pharmacokinetics is crucial for translating a promising lead compound into a viable therapeutic agent.

By fostering these interdisciplinary partnerships, researchers can fully exploit the chemical versatility of the 2-cyclopropyl-2,7-diazaspiro[3.5]nonane scaffold, paving the way for new discoveries in medicine and beyond.

Q & A

Q. How are these compounds explored beyond neurology (e.g., oncology)?

  • Methodology : Derivatives like 1-(7-quinazolin-4-yl-2,7-diazaspiro[3.5]nonan-2-yl)prop-2-en-1-one are patented as KRAS inhibitors. Cell-based assays (e.g., NCI-60 panel) and xenograft models evaluate antiproliferative activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.